molecular formula C10H11ClFNO B15290604 2-Chloro-1-(2-(dimethylamino)-4-fluorophenyl)ethanone

2-Chloro-1-(2-(dimethylamino)-4-fluorophenyl)ethanone

Cat. No.: B15290604
M. Wt: 215.65 g/mol
InChI Key: POLMZHUJKKWJTJ-UHFFFAOYSA-N
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Description

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one is a chemical compound with a complex structure that includes a chloro group, a dimethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)-4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced forms.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[2-(dimethylamino)phenyl]ethan-1-one
  • 2-chloro-1-[2-(dimethylamino)-4-methylphenyl]ethan-1-one
  • 2-chloro-1-[2-(dimethylamino)-4-chlorophenyl]ethan-1-one

Uniqueness

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethanone

InChI

InChI=1S/C10H11ClFNO/c1-13(2)9-5-7(12)3-4-8(9)10(14)6-11/h3-5H,6H2,1-2H3

InChI Key

POLMZHUJKKWJTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)C(=O)CCl

Origin of Product

United States

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